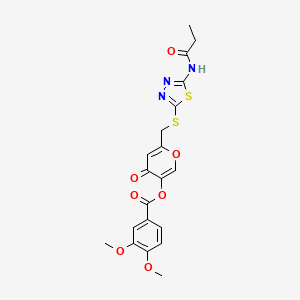

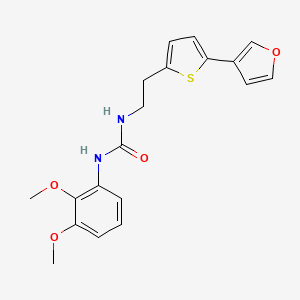

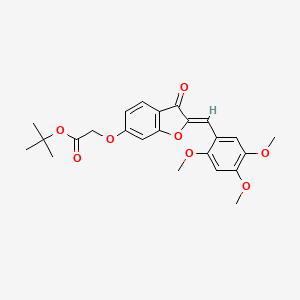

![molecular formula C13H11N5 B2907602 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline CAS No. 18011-27-3](/img/structure/B2907602.png)

4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline

Vue d'ensemble

Description

The compound “4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline” is a derivative of 1,2,4-triazole and pyridine . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Amino-5-pyridin-3-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was prepared and converted to the corresponding Mannich and Schiff bases to assess their antimicrobial activity .Molecular Structure Analysis

The molecular structure of “4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline” is characterized by the presence of a 1,2,4-triazole ring and a pyridine ring . Triazoles exist in two isomeric forms - 1,2,3-triazole and 1,2,4-triazole .Safety and Hazards

Orientations Futures

The future directions for “4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline” could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to target proteins such asserine/threonine-protein kinase B-raf and alpha-synuclein (α-syn) . These proteins play crucial roles in cell signaling and regulation of neuronal function, respectively.

Mode of Action

It has been suggested that similar compounds can inhibit the aggregation of α-syn, a protein implicated in neurodegenerative disorders . This inhibition could potentially prevent the formation of harmful protein aggregates, thereby mitigating neurotoxicity and neurodegeneration .

Biochemical Pathways

Based on its potential interaction with α-syn, it may influence pathways related toprotein folding and aggregation . Disruptions in these pathways can lead to the formation of harmful protein aggregates, contributing to neurodegenerative disorders .

Pharmacokinetics

It has been suggested that similar compounds have high gi absorption and are bbb permeant . These properties could potentially enhance the compound’s bioavailability and its ability to reach targets in the central nervous system.

Result of Action

It has been suggested that similar compounds can prevent the formation of harmful protein aggregates, potentially mitigating neurotoxicity and neurodegeneration .

Propriétés

IUPAC Name |

4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10/h1-8H,14H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOULWMFJNQEXOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=N2)C3=CC=NC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

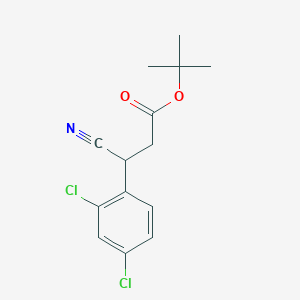

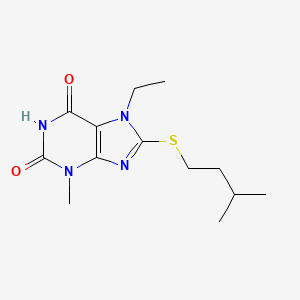

![8-(4-ethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2907519.png)

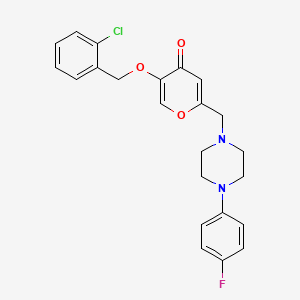

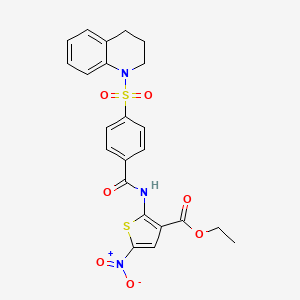

![1-(3-methoxypropyl)-N-(3-methylbutyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2907523.png)

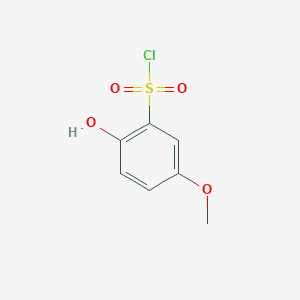

![N-[1-(2-Chloropropanoyl)piperidin-3-yl]-3-fluorobenzenesulfonamide](/img/structure/B2907530.png)

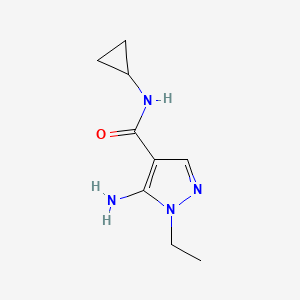

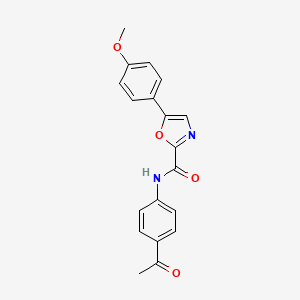

![N-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2907532.png)